molecular formula C26H26N4O6 B10908706 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B10908706
M. Wt: 490.5 g/mol
InChI Key: QQQXTXCKMPAFAJ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitrobenzaldehyde and 2,3,4-trimethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable amine, such as 2-aminoacetophenone, in the presence of a catalyst like piperidine.

    Cyclization: The resulting intermediate undergoes cyclization to form the quinoline ring system.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the methoxy groups can lead to the formation of quinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for potential therapeutic applications. For example, the quinoline core is present in many drugs, suggesting that this compound might serve as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex aromatic structure and potential for various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox cycling, which can generate reactive oxygen species and induce oxidative stress in cells. The quinoline core may allow for intercalation into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinolinecarbonitrile: Similar structure but lacks the trimethoxyphenyl group.

    2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolinecarbonitrile: Similar structure with fewer methoxy groups.

Uniqueness

The unique combination of the 2-methyl-5-nitrophenyl and 2,3,4-trimethoxyphenyl groups in the compound provides distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of 2-Amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

2-amino-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H26N4O6/c1-14-8-9-15(30(32)33)12-19(14)29-18-6-5-7-20(31)23(18)22(17(13-27)26(29)28)16-10-11-21(34-2)25(36-4)24(16)35-3/h8-12,22H,5-7,28H2,1-4H3

InChI Key

QQQXTXCKMPAFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CCC3

Origin of Product

United States

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